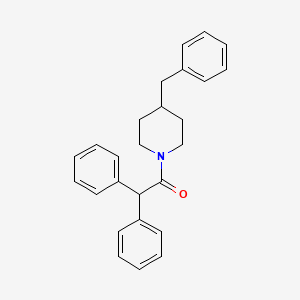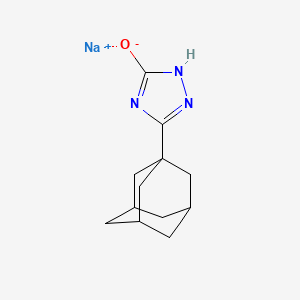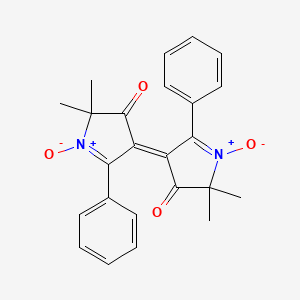![molecular formula C24H24N2O2 B3736997 2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid](/img/structure/B3736997.png)
2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid
描述
2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a benzo[f]isoquinoline core, which is a fused ring system containing both benzene and isoquinoline units. The compound also features a phenylpropanoic acid moiety, which contributes to its chemical reactivity and potential biological activity.
准备方法
The synthesis of 2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid involves several steps, starting with the preparation of the benzo[f]isoquinoline core. One common method involves the cyclocondensation of an appropriate carbinol with hydrogen cyanide (HCN), followed by subsequent reactions with malonic acid and thioglycolic acid . The resulting intermediates are then subjected to further chemical transformations, including decarboxylation and esterification, to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The compound can also participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and biological properties .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal activities . In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
相似化合物的比较
2-[(2,2-Dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid can be compared with other similar compounds, such as 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-ylidene derivatives. These compounds share a similar benzo[f]isoquinoline core but differ in their functional groups and side chains. The unique combination of the benzo[f]isoquinoline core and the phenylpropanoic acid moiety in this compound contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
2-[(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-24(2)15-20-18-11-7-6-10-17(18)12-13-19(20)22(26-24)25-21(23(27)28)14-16-8-4-3-5-9-16/h3-13,21H,14-15H2,1-2H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYSWYXENOPUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(=NC(CC4=CC=CC=C4)C(=O)O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE](/img/structure/B3736916.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-isobutylbenzamide](/img/structure/B3736931.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3736956.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B3736970.png)
![7-methoxy-N-methyl-N-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl]chromane-3-carboxamide](/img/structure/B3736973.png)

![2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol](/img/structure/B3736989.png)

![2-[2-Amino-6-(4-phenylphenyl)pyrimidin-4-yl]phenol](/img/structure/B3736996.png)
![(4Z)-1-(3-bromophenyl)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B3737001.png)
![3,5,7-trimethyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3737007.png)
![(5Z)-1-(4-bromophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3737015.png)
